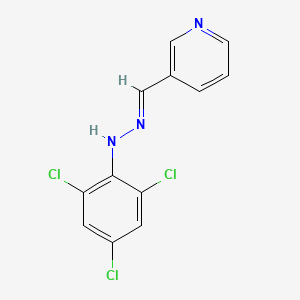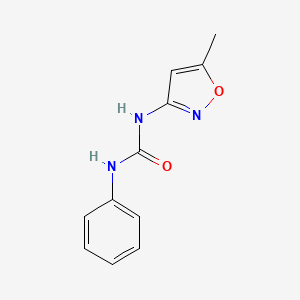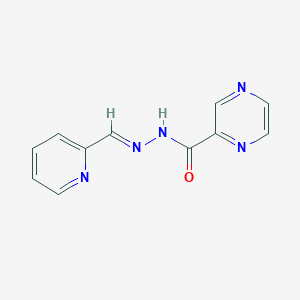![molecular formula C14H12BrN3O B3873501 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873501.png)
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
Overview
Description
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide, also known as BPEB, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. BPEB is a hydrazide derivative that has been synthesized through a series of reactions.
Mechanism of Action
The mechanism of action of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide can induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to determine the safety and efficacy of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide in vivo, including its pharmacokinetics and pharmacodynamics. Finally, the development of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide analogs with improved potency and selectivity may lead to the discovery of more effective cancer therapies.
Conclusion
In conclusion, 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is a promising compound that has shown antitumor activity against various cancer cell lines. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments, but more research is needed to determine its safety and efficacy in vivo. Future research on 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide may lead to the discovery of more effective cancer therapies.
Scientific Research Applications
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been studied for its potential use in various scientific applications. One of the most promising applications of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is in the field of cancer research. Studies have shown that 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPBATWGXWPLE-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873427.png)
amino]methyl}benzoate](/img/structure/B3873432.png)
![8-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873444.png)
![N'-[1-(2-furyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3873451.png)
![[4-(2-{[(2-chlorobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3873453.png)

![8-{[2-(4-ethylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873472.png)
![4-benzyl-10-cyclopentylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3873480.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)

![N-[3-(trifluoromethyl)phenyl]bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873488.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3873516.png)
![N-[1-{[2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3873519.png)